2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone is a synthetic organic compound It features a pyrazole ring substituted with bromine and methyl groups, and an ethanone moiety attached to a chlorophenyl group
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O/c1-8-13(14)9(2)17(16-8)7-12(18)10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBRVZGGDCULOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C2=CC=C(C=C2)Cl)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the ethanone moiety: This step involves the reaction of the brominated pyrazole with a chlorophenyl ethanone derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may convert the ethanone moiety to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone is . The compound features a pyrazole ring substituted with a bromine atom and two methyl groups, along with a chlorophenyl group and an ethanone moiety. These substitutions contribute to its reactivity and biological properties.
Chemistry
-
Synthesis of Heterocyclic Compounds :
- This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the formation of new derivatives with potentially enhanced properties.
-
Organic Synthesis :
- The compound can be utilized as a reagent in organic synthesis, facilitating reactions such as nucleophilic substitutions and coupling reactions. Its reactivity profile makes it suitable for developing new synthetic pathways.
Biology
-
Enzyme Inhibition Studies :
- Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This characteristic is valuable for studying enzyme kinetics and developing inhibitors for therapeutic applications.
-
Antimicrobial Activity :
- Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be assessed through minimum inhibitory concentration (MIC) assays, making it a candidate for further exploration in antimicrobial drug development.
-
Anticancer Potential :
- The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cell lines, making it a potential lead compound for cancer therapy.
Medicine
-
Pharmaceutical Development :
- Given its bioactive properties, this compound is being explored as a scaffold for designing new pharmaceutical agents targeting various diseases, including cancer and infectious diseases.
-
Drug Design :
- Structure-activity relationship (SAR) studies can be conducted to optimize the compound's efficacy and selectivity as a drug candidate. Modifications to the pyrazole ring or substituents may enhance its pharmacological profile.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone: Similar structure but lacks the chlorine substituent on the phenyl ring.
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone: Similar structure but with a chlorine substituent on the pyrazole ring instead of bromine.
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone: Similar structure but lacks the bromine substituent on the pyrazole ring.
Uniqueness
The uniqueness of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the pyrazole ring, may confer unique properties that are not observed in similar compounds.
Biological Activity
The compound 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C12H11BrN2O
- Molecular Weight : 281.13 g/mol
- CAS Number : 1218124-12-9
The compound features a pyrazole ring substituted with bromine and dimethyl groups, along with a chlorophenyl group, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents enhances the antimicrobial efficacy due to their electron-withdrawing nature, which stabilizes the active form of the drug in biological systems .
Anticancer Properties
The compound has been evaluated for its anticancer potential. A study demonstrated that pyrazole derivatives can inhibit cell proliferation in cancer cell lines, such as HT29 and Jurkat cells. The mechanism involves the induction of apoptosis through the modulation of key proteins involved in cell survival pathways, including Mcl-1 and Bcl-2 .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | <10 | Apoptosis induction via Bcl-2 downregulation |
| Compound B | Jurkat | <15 | Inhibition of CDK9-mediated transcription |
| 2-(4-bromo...) | HT29 | <20 | Modulation of anti-apoptotic proteins |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, pyrazole derivatives have shown promise in anti-inflammatory applications. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent investigation into various substituted pyrazoles revealed that those with electron-withdrawing groups (like bromine) exhibited enhanced antimicrobial activity against resistant strains of bacteria. The study highlighted that the compound's ability to disrupt bacterial cell membranes contributed to its efficacy .
Case Study 2: Cancer Cell Line Studies
In vitro studies on Jurkat and HT29 cells demonstrated that this compound significantly reduced cell viability at concentrations lower than those required for standard chemotherapeutics. The study utilized flow cytometry to assess apoptosis rates, confirming the compound’s role in inducing programmed cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
